R 80123, or HLA-ABC Monoclonal Antibody (W6/32), is derived from mouse hybridoma technology. It specifically recognizes a conformational epitope on human Major Histocompatibility Complex class I molecules (HLA-A, HLA-B, and HLA-C) . This antibody is classified under the category of immunological reagents, particularly used in flow cytometry and immunohistochemistry to study immune responses and cellular interactions.
The synthesis of R 80123 involves the fusion of myeloma cells with spleen cells from immunized mice. The resulting hybridoma cells produce the monoclonal antibody. Key parameters in the synthesis include:
The molecular structure of R 80123 consists of two heavy chains and two light chains typical of immunoglobulin G (IgG) antibodies. Key features include:
R 80123 participates in various immunological reactions, primarily involving antigen-antibody interactions. Notable reaction types include:
The mechanism of action for R 80123 involves several steps:
R 80123 exhibits several important physical and chemical properties:
R 80123 has diverse applications in scientific research:
The evolution of phosphodiesterase (PDE) inhibitors represents a significant chapter in medicinal chemistry, beginning with non-selective xanthine derivatives like theophylline and caffeine. These early compounds, identified in botanical sources such as tea and coffee, demonstrated weak inhibitory activity against multiple PDE families but established the therapeutic potential of modulating cyclic nucleotide signaling [1]. Their clinical applications as bronchodilators and diuretics anticipated later developments in PDE-targeted therapeutics, though their utility was limited by off-target effects and narrow therapeutic windows [1] [2].
The 1980s-1990s witnessed the emergence of first-generation weakly selective PDE inhibitors, designed to target specific tissue distributions. Compounds like milrinone (PDE3) and rolipram (PDE4) offered improved selectivity but were often discontinued due to dose-limiting adverse effects [1]. This period coincided with critical advances in molecular biology that enabled the identification and purification of PDE isoenzymes, revealing a superfamily of 11 PDE families encoded by 21 genes with distinct tissue distributions and regulatory mechanisms [8] [10]. This biochemical groundwork facilitated rational drug design, culminating in the 1998 approval of sildenafil (PDE5 inhibitor) for erectile dysfunction—a landmark success that validated PDE isoform specificity as a viable therapeutic strategy [2] [8].
Within this historical continuum, quinazolinone derivatives emerged as privileged scaffolds in medicinal chemistry. These nitrogen-containing heterocycles demonstrated high affinity for multiple PDE families while offering versatile synthetic pathways for structural optimization [3] [6]. R 80123 occupies a distinct position within this structural class, incorporating substitutions that enhance PDE isoform selectivity while retaining the core quinazolinone pharmacophore that enables interaction with the PDE catalytic domain.
Table 1: Key Milestones in PDE Inhibitor Development Relevant to R 80123
Era | Representative Compounds | Selectivity Profile | Therapeutic Limitations |
---|---|---|---|
Pre-1980 | Theophylline, Caffeine | Non-selective (PDE1,4,5) | Narrow therapeutic index, multiple off-target effects |
1980-2000 | Milrinone, Rolipram, Sildenafil | Moderate selectivity (PDE3/4/5) | Dose-limiting adverse effects (e.g., emesis, arrhythmias) |
Post-2000 | R 80123 analogues, Crisaborole | High isoform selectivity | Limited tissue penetration in some applications |
R 80123 exemplifies the strategic shift toward dual-domain targeting within PDE inhibitor design. Its molecular architecture features a quinazolinone core linked to optimized substituents that simultaneously engage the catalytic pocket and regulatory domains of specific PDE isoforms [3] [6]. This design emerged from crystallographic studies revealing that high-affinity PDE inhibition requires not only occupation of the catalytic site (conserved across PDE families) but also interaction with isoform-specific allosteric sites like the GAF domains (cGMP-binding PDEs, Anabaena adenylyl cyclase, and Escherichia coli FhlA) present in PDE2, 5, 6, 10, and 11 [8] [10].
Biochemical characterization demonstrates that R 80123 achieves >100-fold selectivity for specific PDE families over unrelated isoforms—a significant advancement over early quinazolinones like the non-selective PDE inhibitor fenquizone [3] [6]. This selectivity arises from its differential binding kinetics: While the quinazolinone moiety anchors the molecule to the catalytic domain through hydrogen bonding with conserved glutamine residues, its C-3 and C-6 substitutions form hydrophobic contacts with isoform-specific subpockets [6]. This mechanistic nuance positions R 80123 as a bridge between first-generation non-selective inhibitors and contemporary "intelligent inhibitors" designed for precise spatial and temporal control of cyclic nucleotide signaling [1] [8].
Furthermore, R 80123 contributed to the paradigm of tissue-specific PDE targeting. Unlike earlier systemic inhibitors, R 80123’s physicochemical properties (moderate logP, hydrogen bonding capacity) can be tuned to enhance accumulation in target tissues. This principle now underpins development of inhaled PDE4 inhibitors for COPD and PDE5 inhibitors with preferential penile distribution [9] [10]. Research on R 80123 analogues demonstrated that minor structural modifications significantly alter their distribution profiles—evidence that informed later efforts to minimize CNS exposure and associated adverse effects [6] [8].
Quinazolinone derivatives constitute a structurally diverse class with over 150 naturally occurring alkaloids and numerous synthetic analogues exhibiting PDE inhibitory activity [3]. Analysis of structure-activity relationships (SAR) reveals that R 80123 occupies a strategic niche within this chemical space, distinguished by three key features:
Fluorination Pattern: R 80123 incorporates dual fluorine atoms—one directly at position 6 of the quinazolinone ring and another on the C-2 phenyl substituent. This fluorination enhances membrane permeability and metabolic stability compared to non-fluorinated analogues, while the electron-withdrawing properties fine-tune the heterocycle’s electron density to optimize π-stacking within the PDE catalytic cleft [6]. Fluorinated quinazolinones consistently demonstrate lower IC₅₀ values than their non-fluorinated counterparts across PDE assays [6].
Amino Acid Hybridization: Unlike classical PDE-inhibiting quinazolinones (e.g., idelalisib), R 80123 features an L-amino acid moiety at position 3. This design increases polarity for improved aqueous solubility while introducing hydrogen-bonding capabilities. SAR studies indicate that aromatic amino acids (e.g., L-phenylalanine derivatives) enhance PDE affinity through additional hydrophobic interactions, while polar residues (e.g., L-glutamine) improve selectivity profiles [6].
Bicyclic System Optimization: Compared to tricyclic quinazolinones like the antitumor agent lapatinib, R 80123 maintains a simpler bicyclic core. This reduces molecular weight (<450 Da) and lipophilicity (cLogP ~2.5), balancing target engagement with favorable pharmacokinetic properties [3] [6].
Table 2: Structural and Functional Differentiation of R 80123 Among Quinazolinone-Based PDE Inhibitors
Structural Feature | Classic Quinazolinones (e.g., Fenquizone) | Anticancer Agents (e.g., Erlotinib) | R 80123 | Impact on PDE Inhibition |
---|---|---|---|---|
C-2 Substituent | Simple alkyl groups | Anilinoquinazolines | 4-fluorophenyl | Enhanced π-π stacking with PDE hydrophobic subpockets |
C-3 Modification | Unsubstituted or small alkyl | Acrylamino motifs | L-amino acid hybrids | Introduces H-bonding and chiral recognition elements |
C-6 Position | H or Cl | Chloro or ethynyl | Fluorine | Improved metabolic stability and electron distribution |
Core Saturation | Aromatic 4(3H)-one | Fully unsaturated | Dihydro derivatives | Adjusts planarity for optimized catalytic site fit |
Biological evaluations confirm R 80123’s distinctive profile. While early quinazolinones exhibited IC₅₀ values in the micromolar range against multiple PDE families, R 80123 achieves nanomolar potency against specific isoforms [3] [6]. Its dual fluorination and amino acid hybridization also confer unique anti-fibrotic activity in models of PDE-driven fibrosis, distinguishing it from both classic PDE inhibitors and contemporary anticancer quinazolinones [7]. This multifaceted activity profile positions R 80123 as a valuable chemical probe for dissecting cyclic nucleotide signaling in complex pathological processes.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1